4-Bromo-2-nitrobenzoic acid
Overview
Description
4-Bromo-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4BrNO4 and its molecular weight is 246.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumoral Agent Research
4-Bromomethyl-3-nitrobenzoic acid, a closely related compound to 4-Bromo-2-nitrobenzoic acid, shows promise as an antitumoral agent. Stability studies using high-performance liquid chromatography-ultraviolet assay have been conducted to establish its stability and selectivity under various conditions (Freitas et al., 2014).
Molecular Structure and Spectroscopy
Research on 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, synthesized from a reaction involving 4-chlorophenacyl bromide and 3-nitrobenzoic acid, has contributed to understanding molecular structure and spectroscopy. Fourier-transform infrared spectroscopy and X-ray diffraction studies have been used for structural analysis and hyperpolarizability studies (Kumar et al., 2014).
Crystal Engineering and Hydrogen Bonds
In the field of crystal engineering, compounds like 4-nitrobenzoic acid have been studied for their ability to form molecular tapes mediated by strong hydrogen bonds and weak interactions in crystal structures. This research is significant for understanding molecular interactions in crystal design (Saha et al., 2005).
Reactivity with Nucleophiles
The reactivity of related compounds like 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles has been studied, revealing insights into base-catalyzed mechanisms and rearrangements, contributing to the understanding of chemical reactivity and synthesis (Cosimelli et al., 2001).
Synthesis of Nitrogenous Heterocycles
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similarities to this compound, has been used as a multireactive building block in heterocyclic oriented synthesis. This approach has led to the preparation of various nitrogenous heterocycles, crucial in drug discovery (Křupková et al., 2013).
Luminescence Quantum Yield Studies
In the field of luminescence, complexes with nitrobenzoic acid ligands have been isolated and characterized. These studies are important for understanding luminescent properties in lanthanide ion-based coordination polymers (de Bettencourt-Dias & Viswanathan, 2006).
Solvational Behavior Studies
Research on substituted benzoic acids, including nitrobenzoic acids, has focused on their solvational behavior in ethanol and water mixtures. This research contributes to the understanding of solute-solvent interactions and molecular behavior in different solvent media (Dey et al., 2003).
Safety and Hazards
4-Bromo-2-nitrobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and wearing personal protective equipment .
Mechanism of Action
Target of Action
4-Bromo-2-nitrobenzoic acid is primarily used as an intermediate in the synthesis of Lonafarnib , a potential anticancer agent. The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of Lonafarnib.
Mode of Action
The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is a key step in the synthesis of Lonafarnib, facilitating the formation of the necessary chemical bonds.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of lonafarnib , which in turn inhibits the function of the protein farnesyltransferase, disrupting the function of several proteins necessary for cell growth and division.
Result of Action
The primary result of the action of this compound is the synthesis of Lonafarnib . Lonafarnib has been shown to have potential anticancer effects, particularly in the treatment of certain types of leukemia and other cancers.
Action Environment
The action of this compound is highly dependent on the presence of other reactants, particularly dimethylzinc and a palladium-phosphine catalyst . The reaction is also sensitive to environmental conditions such as temperature and pH. As with many chemical reactions, it is likely that the efficacy and stability of the compound would be influenced by these and other environmental factors.
Properties
IUPAC Name |
4-bromo-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHHEZLJGORGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396250 | |
Record name | 4-Bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99277-71-1 | |
Record name | 4-Bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-2-nitrobenzoic acid in the synthesis of pharmaceutical compounds?
A: this compound serves as a crucial starting material in the multi-step synthesis of 5-benzyl benzydamine []. This compound is a structural analogue of benzydamine, a non-steroidal anti-inflammatory drug (NSAID). The synthesis process, as detailed in the research, involves ten distinct reaction steps [].
Q2: How is this compound utilized in heterocyclic chemistry?
A: this compound reacts with thiosemicarbazide to produce 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine []. This reaction highlights the compound's utility in constructing substituted thiadiazole rings, important heterocyclic motifs found in various bioactive molecules. The crystal structure of the resulting compound was also analyzed, revealing key structural features and intermolecular interactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.